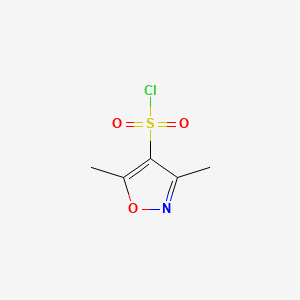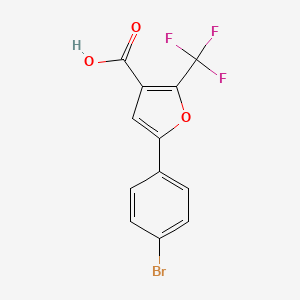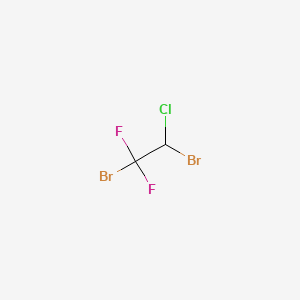
1,2-Dibromo-2-chloro-1,1-difluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-2-chloro-1,1-difluoroethane is a halogenated organic compound with the molecular formula C₂HBr₂ClF₂ and a molecular weight of 258.287 g/mol . This compound is known for its use as a fire extinguishing agent and has been widely studied for its chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-chloro-1,1-difluoroethane can be synthesized through the reaction of chlorotrifluoroethylene with bromine. In a typical procedure, 100 grams of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane and 100 grams of liquid bromine are added to a 250 ml three-necked round-bottomed flask. The reaction mixture is stirred magnetically at 25°C while chlorotrifluoroethylene gas is slowly introduced until the red-brown color of the reaction system fades .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-2-chloro-1,1-difluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-2-chloro-1,1-difluoroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a halogenating agent.
Biology: Studied for its potential effects on biological systems and its use in biochemical research.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for the synthesis of medicinal compounds.
Industry: Utilized as a fire extinguishing agent and in the production of other halogenated compounds.
Wirkmechanismus
The mechanism of action of 1,2-dibromo-2-chloro-1,1-difluoroethane involves its interaction with molecular targets and pathways in chemical reactions. The compound’s halogen atoms can participate in various chemical processes, such as nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom.
1,2-Dibromotetrachloroethane: Contains more chlorine atoms and is used in different applications.
2-Bromo-1-chloro-1,1-difluoroethane: Similar but with a different arrangement of halogen atoms.
Uniqueness
1,2-Dibromo-2-chloro-1,1-difluoroethane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which gives it distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1,2-dibromo-2-chloro-1,1-difluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCCTZALDPXCGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2ClF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371390 |
Source


|
| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-36-3 |
Source


|
| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1301085.png)
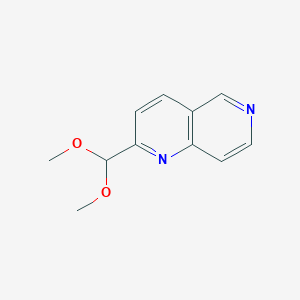
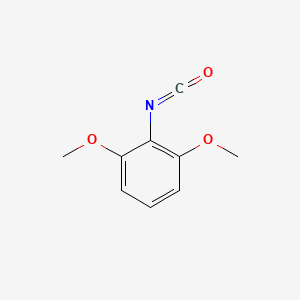
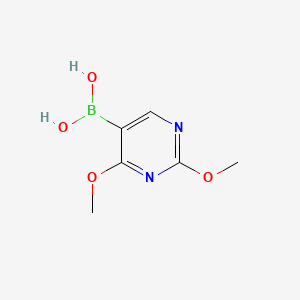
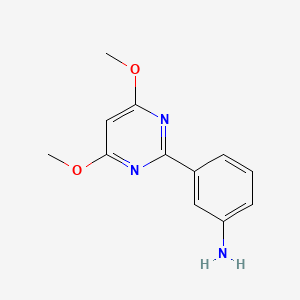
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)
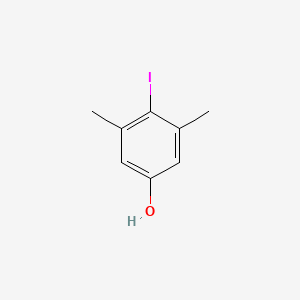
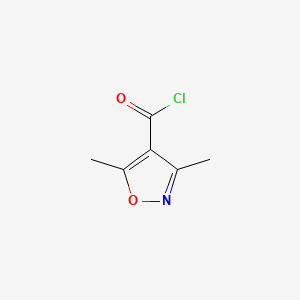
![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)
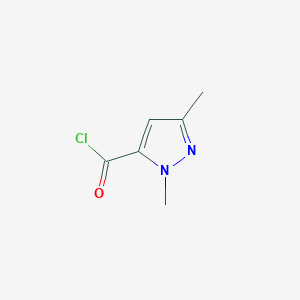
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)
